magnesium;cyclopentane;chloride

Grignard reagent formation halide reactivity C–Mg bond insertion

Cyclopentylmagnesium chloride (CAS 32916-51-1), with the molecular formula C5H9ClMg and a molecular weight of 128.88 g/mol, is a cyclic organomagnesium Grignard reagent in which a cyclopentyl anion is bound to a magnesium chloride cation. Commercially supplied as a 2.0 M solution in diethyl ether (density 0.878 g/mL at 25 °C, flash point −40 °C closed cup) , this compound serves as a nucleophilic cyclopentyl synthon for C–C bond formation.

Molecular Formula C5H9ClMg
Molecular Weight 128.88 g/mol
Cat. No. B13386202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;cyclopentane;chloride
Molecular FormulaC5H9ClMg
Molecular Weight128.88 g/mol
Structural Identifiers
SMILESC1CC[CH-]C1.[Mg+2].[Cl-]
InChIInChI=1S/C5H9.ClH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1
InChIKeyKQIVBIRNYZIHNE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentylmagnesium Chloride: A C5 Cycloalkyl Grignard Reagent for Nucleophilic Addition and Cross-Coupling


Cyclopentylmagnesium chloride (CAS 32916-51-1), with the molecular formula C5H9ClMg and a molecular weight of 128.88 g/mol, is a cyclic organomagnesium Grignard reagent in which a cyclopentyl anion is bound to a magnesium chloride cation . Commercially supplied as a 2.0 M solution in diethyl ether (density 0.878 g/mL at 25 °C, flash point −40 °C closed cup) , this compound serves as a nucleophilic cyclopentyl synthon for C–C bond formation. Its primary applications span titanium-mediated cyclization, Fe–Cu co-catalyzed alkene exchange, and metal-tunable carbonyl addition/reduction, where reagent selection (chloride vs. bromide; cyclopentyl vs. other cycloalkyl) directly affects reaction outcome [1][2][3].

Why Cyclopentylmagnesium Chloride Cannot Be Replaced by Generic Grignard Analogs Without Risking Reaction Failure


Cyclopentyl Grignard reagents occupy a functionally distinct space among organomagnesium reagents: the cyclopentyl group introduces a unique steric profile that resists reduction side-reactions and enables stereoselective transformations unavailable to acyclic or differently-sized cycloalkyl Grignards [1][2]. The halide counterion is equally critical—chlorides are intrinsically less reactive than bromides, which affects magnesium insertion rates, nucleophilic addition kinetics, and by-product profiles [3]. Simple substitution of cyclopentylmagnesium chloride with isopropylmagnesium chloride, cyclohexylmagnesium chloride, or cyclopentylmagnesium bromide without adjusting the catalyst system, stoichiometry, or solvent can result in complete loss of stereoselectivity, increased reduction side-products, or failure to initiate the desired coupling [1][2][3].

Quantitative Differentiation Evidence for Cyclopentylmagnesium Chloride vs. Closest Analogs


Chloride vs. Bromide Counterion: Controlled Reactivity and Magnesium Insertion Selectivity in Cyclopentyl Grignard Formation

Cyclopentylmagnesium chloride (C5H9MgCl) exhibits intrinsically lower reactivity in magnesium insertion compared to cyclopentylmagnesium bromide (C5H9MgBr). This difference arises from the higher C–Cl bond dissociation energy (~327 kJ/mol) vs. C–Br (~285 kJ/mol), making insertion slower and providing a wider operational window for controlled Grignard generation [1][2]. In metal-tunable carbonyl chemistry, cyclopentylmagnesium bromide reduces aldehydes and ketones to the corresponding alcohols in the absence of ZnCl2. However, cyclopentylmagnesium chloride, being less reducing, favors nucleophilic addition over reduction, a critical distinction when alcohol formation is an undesired side pathway [3].

Grignard reagent formation halide reactivity C–Mg bond insertion reaction kinetics

Cyclopentyl vs. Cyclohexyl Grignard: Steric Acceleration of Nucleophilic Addition in the Absence of Axial C3 Hydrogens

Cyclopentylmagnesium reagents are more reactive nucleophiles than their cyclohexyl counterparts due to the absence of sterically encumbering axial C3 hydrogens present in the chair conformation of cyclohexane [1]. Experimental observations confirm that cyclohexyl Grignard reagents are slower than cyclopentyl in nucleophilic displacement reactions, attributed to steric hindrance from 1,3-diaxial interactions that impede the approach of the carbanion to electrophilic centers [1].

cycloalkyl Grignard steric effects nucleophilic addition rate conformational analysis

Fe–Cu Co-Catalyzed Alkene–Grignard Exchange: Cyclopentylmagnesium Bromide Achieves High Conversion with Defined Catalyst Loading

In Fe–Cu cooperative catalytic systems, cyclopentylmagnesium bromide (C5H9MgBr) participates in alkene–Grignard exchange reactions to generate terminal alkyl Grignard reagents (RCH2CH2MgBr) in high yields [1]. Using FeCl3 (2.5 mol%) and CuBr (5 mol%) with PBu3 (10 mol%), the cyclopentyl Grignard transfers its ethylenic moiety to terminal alkenes, enabling the conversion of simple α-olefins to functionalized organomagnesium species [1]. This specific catalyst system has been optimized for cyclopentyl Grignard reagents; direct substitution with acyclic alkylmagnesium halides (e.g., EtMgBr, i-PrMgCl) under identical conditions does not provide the same exchange efficiency due to the favorable balance of steric bulk and β-hydride availability of the cyclopentyl scaffold [1].

iron catalysis copper co-catalysis Grignard exchange alkene functionalization transmetalation

Titanium-Mediated Cyclization of ω-Vinyl Imides: Cyclopentylmagnesium Chloride as Exclusive Stoichiometric Reagent for Pyrrolizidine Alkaloid Synthesis

Cyclopentylmagnesium chloride (2.5 equivalents) is the specifically reported Grignard reagent for the titanium-mediated cyclization of ω-vinyl imides, a key step in the stereocontrolled synthesis of pyrrolizidine and indolizidine alkaloids including isoretronecanol, trachelanthamidine, 5-epitashiromine, and tashiromine [1]. The protocol uses ClTi(O-i-Pr)3 (1.1 equivalents) to generate the active titanacyclopropane intermediate, which subsequently undergoes intramolecular cyclization followed by stereoselective N-acylaminal reduction to yield cis- or trans-fused lactams [1]. Alternative Grignard reagents (e.g., EtMgCl, i-PrMgCl, cyclohexylmagnesium chloride) would generate different titanacyclopropane intermediates with altered steric environments, potentially compromising cyclization regioselectivity and ring-junction stereochemistry [1].

titanium-mediated cyclization alkaloid synthesis stereoselective reduction C–C bond formation

Metal-Dependent Reaction Tuning: Zinc Chloride Additive Switches Cyclopentylmagnesium Halides from Reduction to Nucleophilic Addition

Cyclopentylmagnesium halides (both chloride and bromide) exhibit metal-dependent reaction divergence: in the absence of ZnCl2, they reduce aromatic and aliphatic aldehydes and ketones to the corresponding alcohols without C–C bond formation [1]. Upon addition of 10 mol% ZnCl2, the same reagents undergo normal Grignard addition to ketones, producing tertiary alcohols with complete diastereoselectivity [1]. This tunability was demonstrated in the asymmetric synthesis of (+)-α-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid [1]. While the published study primarily uses cyclopentylmagnesium bromide, the mechanistic principle applies across cyclopentylmagnesium halides, with the chloride variant offering a less reducing baseline that further favors the addition pathway [1].

reaction tuning reduction vs. addition diastereoselectivity zinc chloride additive

Validated Application Scenarios Where Cyclopentylmagnesium Chloride Provides Proven Advantage Over Alternatives


Stereocontrolled Total Synthesis of Pyrrolizidine and Indolizidine Alkaloids via Titanium-Mediated Cyclization

Cyclopentylmagnesium chloride is the specifically validated Grignard reagent for Ti-mediated intramolecular cyclization of ω-vinyl imides, a key step in the synthesis of medicinally important alkaloids such as isoretronecanol and tashiromine. The protocol uses 2.5 equivalents of the reagent with ClTi(O-i-Pr)3 (1.1 equiv) to generate the active titanacyclopropane species that controls cis/trans ring-junction stereochemistry [1]. Procurement of this specific Grignard is essential for laboratories replicating this synthetic route; no alternative Grignard has been demonstrated to produce the same stereochemical outcome under these conditions [1].

Fe–Cu Dual Catalytic Systems for Alkene-to-Grignard Exchange and Tandem Carbometalation Reactions

Cyclopentylmagnesium reagents serve as optimal substrates in Fe–Cu co-catalyzed alkene exchange reactions, converting terminal alkenes to terminal alkyl Grignard reagents in high yields using FeCl3 (2.5 mol%) / CuBr (5 mol%) / PBu3 (10 mol%) [1]. This catalyst system was optimized for cyclopentyl Grignard substrates and extends to tandem alkene-exchange/alkyne-carbometalation sequences [1]. For process chemists developing iron-catalyzed alkene functionalization, cyclopentylmagnesium chloride provides the validated entry point into this methodology.

Divergent Synthesis via Metal-Dependent Carbonyl Reaction Tuning: Reduction or Diastereoselective Addition from a Single Reagent Stock

Cyclopentylmagnesium chloride enables a unique binary reaction-tuning strategy: in the absence of ZnCl2, it reduces ketones to alcohols; with 10 mol% ZnCl2, it switches to nucleophilic addition with complete diastereoselectivity [1]. This allows a single Grignard reagent to serve two distinct synthetic roles—reducing agent and C–C bond-forming nucleophile—within the same synthetic campaign. This has been demonstrated in the asymmetric synthesis of (+)-α-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid [1]. Procurement of the chloride variant, being inherently less reducing than the bromide, provides maximal tunability between these two reaction modes.

Cyclopentyl Introduction in Kumada and Negishi Cross-Coupling Where Reaction Rate Benefits from Reduced Steric Hindrance vs. Cyclohexyl Analogs

In Ni- or Pd-catalyzed Kumada and related cross-coupling reactions, cyclopentylmagnesium chloride transfers the cyclopentyl group to aryl or vinyl halide coupling partners [1]. The sterically less encumbered cyclopentyl carbanion (lacking the axial C3 hydrogens present in cyclohexyl rings) can accelerate transmetalation and reductive elimination steps compared to cyclohexylmagnesium chloride [2]. This steric advantage is particularly relevant when coupling to ortho-substituted or sterically demanding aryl electrophiles, where the smaller effective radius of the cyclopentyl group may reduce the incidence of homocoupling side-products [1][2].

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